molecular formula C11H15NO B1585828 N-tert-Butylbenzamide CAS No. 5894-65-5

N-tert-Butylbenzamide

Cat. No. B1585828
CAS RN: 5894-65-5
M. Wt: 177.24 g/mol
InChI Key: HYWWTHOGCJXTRI-UHFFFAOYSA-N
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Description

N-tert-Butylbenzamide, also known as N-t-Butylbenzamide, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research due to its unique properties, including its ability to act as a selective antagonist of the GPR35 receptor.

Scientific Research Applications

Molecular Recognition and Computational Analysis

  • Complexation with β-Cyclodextrin Derivatives : A study by Beá et al. (2002) focused on the complexation of N-(p-tert-butylphenyl)-p-tert-butylbenzamide with a β-cyclodextrin derivative. Computational methods were used to explain the better association constant for the ester compared to the amide, highlighting the compound's significance in molecular recognition and computational chemistry (Beá, Jaime, & Kollman, 2002).

Spectroscopic Studies

  • Infrared Study of N-tert-Butylbenzamide in Solutions : Nikolić et al. (1984) conducted an extensive study on the behavior of N-tert-butylbenzamide in solutions using IR spectra. This research is part of a broader investigation into N-substituted amides, contributing to our understanding of these compounds in various solvents (Nikolić, Perišić-Janjić, Kobilarov, & Petrović, 1984).

Synthesis and Chemical Reactions

  • Synthesis and Analysis of Derivatives : Reitz and Massey (1990) demonstrated the synthetic usefulness of N-tert-butyl-N-methylbenzamides in directed metalation syntheses, which can be applied in various chemical synthesis processes (Reitz & Massey, 1990).

Biomedical Applications

  • Investigation of Antidiabetic Effects : A study by Jung et al. (2017) explored the antidiabetic potential of a derivative of N-tert-butylbenzamide. This research provides insights into the compound's role in activating specific receptors, suggesting its relevance in diabetes treatment (Jung, Cao, Paudel, Yoon, Cheon, Bae, Jin, Kee Kim, & Su-Nam Kim, 2017).

Material Science and Photophysics

  • Aggregation-Induced Emission Properties : The study of a phenylbenzoxazole-based organic compound, closely related to N-tert-butylbenzamide, revealed insights into the emission enhancement in condensed states. This research by Li et al. (2015) contributes to understanding the photophysical properties of similar compounds (Li, Qian, Xie, Yi, Li, & Huang, 2015).

Analytical Chemistry Applications

  • MicroITIES Detection of Adenosine Phosphates : Qian, Wilson, and Bowman-James (2004) explored the complexation between a derivative of N-tert-butylbenzamide and adenosine-containing nucleotides. Their research contributes to the development of anion sensors and enhances our understanding of facilitated ion transfer processes (Qian, Wilson, & Bowman-James, 2004).

properties

IUPAC Name

N-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWWTHOGCJXTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207681
Record name N-t-Butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-Butylbenzamide

CAS RN

5894-65-5
Record name N-t-Butylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butylbenzamide
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-t-Butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl amine (14.6 g, 0.200 mole) was stirred in ethyl acetate (150 mL, purified by washing with 5% sodium carbonate solution, saturated sodium chloride solution, drying over anhydrous magnesium sulfate, and filtering through fluted filter paper) and cooled to 5° C. with an ice bath. Benzoyl chloride (14.0 g, 0.100 mole) in purified ethyl acetate (75 mL) was added dropwise at such a rate to maintain the temperature below 10° C. The ice bath was removed upon complete addition of benzoyl chloride solution and the reaction stirred for 4 hours. The reaction mixture was then filtered on a Buchner funnel, the filtrate washed three times with 5% HCl, once with saturated sodium chloride, dried over anhydrous magnesium sulfate, filtered through fluted filter paper, and the solvent stripped off leaving white crystalline product. The product was dried in a vacuum oven at 24 mm and 45° C. for 14 hours. This procedure produced 15.46 g of crystals of the desired product N-tert-butyl benzamide (CPI1010) (87% yield), mp 133°-135° C. Proton nuclear magnetic resonance (89.55 MHz) showed absorptions at 7.75 ppm (m, 2H; 2,6-aryl H); 7.45 ppm (m, 3H; 3,4,5-aryl H); 5.97 ppm (bs, 1H; N-H); 1.471 ppm (s, 9H, tert-butyl H).
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
SS Gupta, R Kumar, U Sharma - ACS omega, 2019 - ACS Publications
Herein, we disclose Ru(II)-catalyzed regioselective distal C(sp 2 )–H arylation of quinoline N-oxide with arylboronic acids to 8-arylquinolines. In the developed method, the Ru(II)-…
Number of citations: 18 pubs.acs.org
B Jović, A Nikolić, S Petrović, B Kordić… - Journal of Structural …, 2014 - Springer
Infrared spectroscopy studies of N-methyl benzamide and N-tert-butyl benzamide in 12 organic solvents were undretaken to investigate solvent-solute interactions. The wavenumbers of …
Number of citations: 18 link.springer.com
SL Yedage, BM Bhanage - The Journal of Organic Chemistry, 2017 - ACS Publications
… However, aliphatic N-methylamide 1o, benzamide 1p, phenylbenzamide 1q, and N-tert-butylbenzamide 1r were inactve for nitrosylation. Interestingly, the external double bond …
Number of citations: 49 pubs.acs.org
M Newcomb, RA Reeder - The Journal of Organic Chemistry, 1980 - ACS Publications
… In competing reactions, la is reduced to N-tert-butylbenzaldimine (2) and isomerized to Ntert-butylbenzamide (3). The former reaction proceeds through an intermediate which …
Number of citations: 31 pubs.acs.org
N Hazarika, G Baishya - European Journal of Organic …, 2014 - Wiley Online Library
The first example of the direct conversion of benzaldehydes into their corresponding N‐tert‐butyl amides through a Schmidt reaction/Ritter reaction sequence is described. A reagent …
AD Nikolić, N Perišić-Janjić, NL Kobilarov… - Journal of Molecular …, 1984 - Elsevier
… Nn-butylbenzamide (NnBBA), N-iso-butylbenzamide (NiBBA) and N-tert-butylbenzamide (NtBBA) have been studied in CCl 4 - aromatic hydrocarbon (benzene and toluene) solutions …
Number of citations: 8 www.sciencedirect.com
J Ryu, K Shin, SH Park, JY Kim… - Angewandte Chemie, 2012 - Wiley Online Library
… We were pleased to observe that high yield was obtained when N-tert-butylbenzamide (1.8 equiv relative to 2 a) was applied, even with a lower loading of the rhodium catalyst (2.5 mol …
Number of citations: 295 onlinelibrary.wiley.com
F Tamaddon, F Tavakoli - Journal of Molecular Catalysis A: Chemical, 2011 - Elsevier
… -catalyzed Ritter reaction of tert-butyl acetate (1 mmol) with a mixture of benzonitrile and acetonitrile under optimized conditions led to the selective formation of N-tert-butylbenzamide in …
Number of citations: 54 www.sciencedirect.com
MI Colombo, ML Bohn, EA Rúveda - Journal of chemical …, 2002 - ACS Publications
… All reaction products are solid, and N-tert-butylbenzamide … and identification of N-tert-butylbenzamide, following … out by its reluctance to give N-tert-butylbenzamide when subjected to …
Number of citations: 19 pubs.acs.org
BH Huang, TL Yu, YL Huang, BT Ko, CC Lin - Inorganic chemistry, 2002 - ACS Publications
… N-tert-butylbenzamide are sterically hindered ligands; however, 2,6-diisopropylbenzamide is a much stronger Lewis acid than N-tert-butylbenzamide. … , such as N-tert-butylbenzamide, …
Number of citations: 52 pubs.acs.org

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